

Application Notes and Protocols for RNA Purification with Chloroform

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chloroform

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This document provides a comprehensive, step-by-step guide to total RNA purification using the phenol-**chloroform** extraction method. This technique is widely used for its ability to yield high-quality RNA from a variety of sample types, a critical requirement for downstream applications such as RT-qPCR, RNA sequencing, and microarray analysis.

The protocol detailed below is based on the popular method involving a monophasic solution of phenol and guanidinium isothiocyanate (e.g., TRIzol®), followed by **chloroform**-induced phase separation. This method effectively denatures proteins and inactivates RNases, preserving the integrity of the RNA.^{[1][2]}

Experimental Protocols

I. Principle of Phenol-Chloroform RNA Extraction

The phenol-**chloroform** RNA extraction method relies on the differential solubility of macromolecules in aqueous and organic phases.^{[1][3]} Biological samples are first homogenized in a monophasic solution containing phenol and guanidinium thiocyanate. This solution serves to lyse cells, denature proteins, and inactivate RNases.^[2] The addition of **chloroform** induces a phase separation, resulting in a lower red organic phase, a semi-solid interphase, and an upper colorless aqueous phase.^{[4][5]} Under acidic conditions, RNA remains exclusively in the aqueous phase, while DNA partitions to the interphase and proteins to the

organic phase.[1][5] The RNA is then precipitated from the aqueous phase using isopropanol, washed with ethanol to remove salts and other impurities, and finally resuspended in an RNase-free solution.

II. Materials and Reagents

- Reagents:
 - Phenol/guanidinium isothiocyanate-based lysis reagent (e.g., TRIzol®, QIAzol®)
 - **Chloroform**
 - Isopropanol, molecular biology grade
 - Ethanol (75-80%), prepared with RNase-free water
 - RNase-free water or TE buffer
- Equipment:
 - Microcentrifuge capable of reaching 12,000 x g and maintaining 4°C
 - Vortexer
 - Micropipettes and RNase-free pipette tips
 - RNase-free microcentrifuge tubes (1.5 mL or 2 mL)
 - Fume hood

III. Step-by-Step RNA Purification Protocol

This protocol is a general guideline and may require optimization depending on the sample type and starting material quantity.

1. Sample Lysis and Homogenization

- For Adherent Cells:

- Remove cell culture medium.
- Add 1 mL of phenol/guanidinium isothiocyanate lysis reagent directly to the culture dish (for a 60-100 mm dish).
- Lyse the cells by pipetting the solution repeatedly over the cell monolayer.
- Transfer the lysate to an RNase-free microcentrifuge tube.
- For Suspension Cells:
 - Pellet the cells by centrifugation.
 - Discard the supernatant.
 - Add 1 mL of lysis reagent to the cell pellet and lyse by repetitive pipetting.
- For Tissues:
 - Add 1 mL of lysis reagent per 50-100 mg of tissue.
 - Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
 - Ensure the tissue volume does not exceed 10% of the lysis reagent volume.[\[4\]](#)
- Incubation: Incubate the homogenate at room temperature for 5 minutes to allow for complete dissociation of nucleoprotein complexes.[\[4\]](#)[\[5\]](#)

2. Phase Separation

- Add 0.2 mL of **chloroform** for every 1 mL of lysis reagent used.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Securely cap the tubes and shake vigorously by hand for 15 seconds. Do not vortex as this can shear genomic DNA and lead to contamination.[\[4\]](#)[\[7\]](#)
- Incubate the mixture at room temperature for 2-3 minutes.[\[4\]](#)[\[5\]](#)

- Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[1][4][5] This will separate the mixture into three phases: a lower red organic phase, a white interphase, and a colorless upper aqueous phase containing the RNA.

3. RNA Precipitation

- Carefully transfer the upper aqueous phase to a new RNase-free microcentrifuge tube. Be cautious not to disturb the interphase, as it contains DNA.
- Add 0.5 mL of isopropanol for every 1 mL of lysis reagent initially used.[5]
- Mix gently by inverting the tube 10-20 times.[1]
- Incubate at room temperature for 10 minutes.[1][5][6] For low RNA concentrations, the incubation can be extended or performed at -20°C overnight.[6]
- Centrifuge at 12,000 x g for 10 minutes at 4°C.[1][4][5] The RNA will form a small, often invisible, white gel-like pellet at the bottom of the tube.

4. RNA Wash

- Carefully decant the supernatant without disturbing the RNA pellet.
- Add 1 mL of 75% ethanol (prepared with RNase-free water) per 1 mL of the initial lysis reagent.[1][5]
- Gently vortex or flick the tube to dislodge and wash the pellet.
- Centrifuge at 7,500 x g for 5 minutes at 4°C.[1][5]
- Discard the supernatant. A brief second centrifugation can help in removing the residual ethanol.
- To improve RNA purity, this washing step can be repeated.[8]

5. RNA Solubilization

- Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet, as this will make it difficult to resuspend.^[5]
- Resuspend the RNA pellet in 20-50 µL of RNase-free water or TE buffer by pipetting up and down.
- To facilitate dissolution, incubate at 55-60°C for 10-15 minutes.^[5]
- Store the purified RNA at -80°C for long-term storage.

Data Presentation

The yield and purity of the extracted RNA are critical for downstream applications. These are typically assessed using UV spectrophotometry.

Table 1: Typical RNA Yields from Various Starting Materials

Starting Material	Amount	Typical RNA Yield
Adherent HeLa Cells	1 x 10 ⁶ cells	5 - 10 µg
Suspension Jurkat Cells	1 x 10 ⁶ cells	8 - 15 µg
Mouse Liver	50 mg	200 - 500 µg
Mouse Brain	50 mg	50 - 100 µg

Note: Yields are approximate and can vary based on cell type, metabolic state, and homogenization efficiency.

Table 2: Spectrophotometric RNA Quality Control Parameters

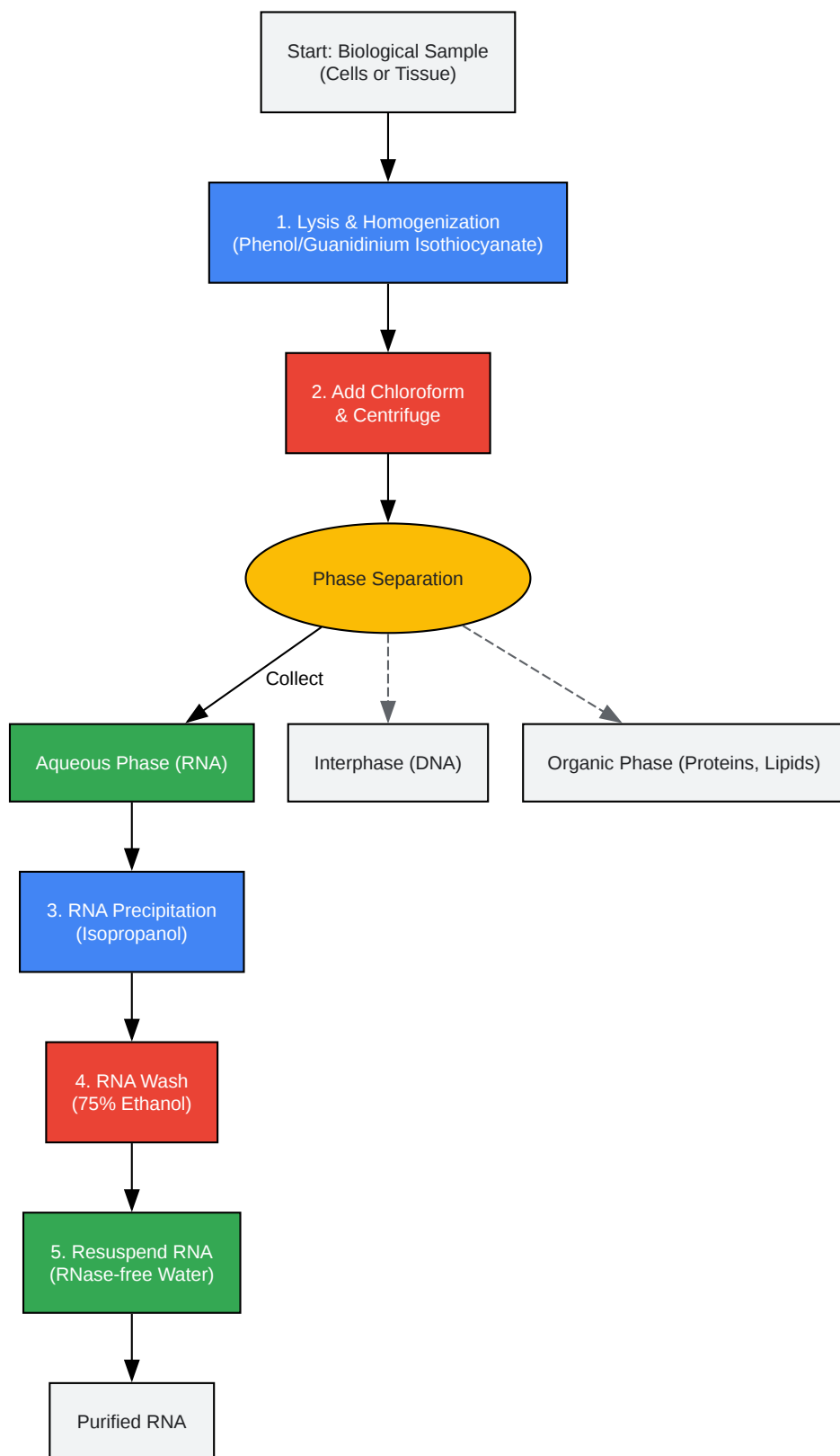
Parameter	Optimal Ratio	Indication of Contamination
A260/A280 Ratio	1.8 - 2.1	< 1.8 suggests protein or phenol contamination.
A260/A230 Ratio	> 1.8	< 1.8 suggests contamination with guanidinium thiocyanate, phenol, or carbohydrates.

Partially dissolved RNA samples may present with an A260/A280 ratio of less than 1.6.[5] Contaminants such as residual phenol, **chloroform**, or salts can significantly impact downstream applications like reverse transcription.[8] Optimized protocols with additional **chloroform** extraction and ethanol washing steps have been shown to improve RNA purity.[8][9][10][11][12]

Table 3: Centrifugation and Incubation Summary

Step	Parameter	Value	Temperature
Phase Separation	Centrifugation Speed	12,000 x g	4°C
	Centrifugation Time	15 minutes	
RNA Precipitation	Incubation Time	10 minutes	Room Temperature
	Centrifugation Speed	12,000 x g	
	Centrifugation Time	10 minutes	
RNA Wash	Centrifugation Speed	7,500 x g	4°C
	Centrifugation Time	5 minutes	

Mandatory Visualization



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Caption: Workflow for RNA purification using **chloroform**.

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